6-tosylpyridazin-3(2H)-one
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Overview
Description
6-tosylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tosylpyridazin-3(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyridazine ring. This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Tosylation: The pyridazine ring is then tosylated using p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Cyclization: The final step involves the cyclization of the tosylated intermediate to form this compound. This can be achieved through heating or using a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up techniques can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
6-tosylpyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Oxidation Reactions: The compound can undergo oxidation to form pyridazine N-oxides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used. The reactions are usually performed in anhydrous solvents under inert atmosphere.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used. The reactions are carried out in solvents like acetonitrile or dichloromethane.
Major Products Formed
Substitution Reactions: Substituted pyridazine derivatives.
Reduction Reactions: Dihydropyridazine derivatives.
Oxidation Reactions: Pyridazine N-oxides.
Scientific Research Applications
6-tosylpyridazin-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It serves as a probe or ligand in various biochemical assays and studies.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-tosylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tosyl group can enhance the compound’s binding affinity and selectivity towards its target. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
6-tosylpyridazin-3(2H)-one can be compared with other similar compounds, such as:
Pyridazine: The parent compound without the tosyl group. It has different reactivity and applications.
6-methylpyridazin-3(2H)-one: A similar compound with a methyl group instead of a tosyl group. It has different chemical properties and reactivity.
6-chloropyridazin-3(2H)-one: A compound with a chloro group instead of a tosyl group
The uniqueness of this compound lies in the presence of the tosyl group, which can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
99985-09-8 |
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Molecular Formula |
C11H10N2O3S |
Molecular Weight |
250.28 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H10N2O3S/c1-8-2-4-9(5-3-8)17(15,16)11-7-6-10(14)12-13-11/h2-7H,1H3,(H,12,14) |
InChI Key |
SGMDNRFRSNYBCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NNC(=O)C=C2 |
Origin of Product |
United States |
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